molecular formula C11H15N5O2 B7437476 5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one

5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one

Cat. No. B7437476
M. Wt: 249.27 g/mol
InChI Key: TZROVJJTEFIMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one, also known as MDCCP, is a chemical compound used in scientific research. It is a potent photoaffinity probe that can be used to study protein-protein interactions and protein-ligand interactions.

Mechanism of Action

5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one is a photoaffinity probe that works by covalently binding to proteins upon exposure to ultraviolet light. The diazirine group in this compound is highly reactive and can form covalent bonds with amino acid residues in proteins. This allows researchers to identify the specific amino acid residues that are involved in ligand binding or protein-protein interactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on its own. It is a non-toxic compound that is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one is its high selectivity for proteins. It can be used to study specific proteins or protein complexes without interfering with other cellular processes. This compound is also a reversible probe, which allows researchers to study dynamic protein interactions over time.
However, this compound has some limitations for lab experiments. It requires expertise in organic chemistry to synthesize and purify the compound. Additionally, the use of ultraviolet light to activate this compound can cause damage to proteins, which can affect the accuracy of the results.

Future Directions

There are several future directions for the use of 5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one in scientific research. One potential application is the study of protein interactions in live cells using advanced imaging techniques. Another direction is the development of new photoaffinity probes that can be used to study different types of proteins or protein complexes. Additionally, the use of this compound in drug discovery could lead to the identification of new drug targets and the development of more effective drugs.

Synthesis Methods

5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one can be synthesized using a multistep process that involves the reaction of 3-methyldiazirine with piperidine-1-carbonyl chloride followed by the reaction of the resulting intermediate with 1,2-dihydropyrazol-3-one. The final product is purified using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one is a valuable tool for studying protein-protein interactions and protein-ligand interactions. It can be used to identify the binding sites of ligands on proteins and to elucidate the mechanisms of protein-protein interactions. This compound can also be used to study the effects of drugs on protein function and to identify potential drug targets.

properties

IUPAC Name

5-[3-(3-methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-11(14-15-11)7-3-2-4-16(6-7)10(18)8-5-9(17)13-12-8/h5,7H,2-4,6H2,1H3,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZROVJJTEFIMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)C2CCCN(C2)C(=O)C3=CC(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.